molecular formula C14H14BrNO2S B2731813 5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide CAS No. 2034244-07-8

5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide

Cat. No.: B2731813
CAS No.: 2034244-07-8
M. Wt: 340.24
InChI Key: BHNPRPQJOGCYBW-UHFFFAOYSA-N
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Description

5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide is an organic compound that features a bromine atom, a thiophene ring, a cyclopentyl group, and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and Grignard reactions, as well as automated systems for amide coupling.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide can undergo various types of chemical reactions:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as potassium carbonate, solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts, boronic acids or esters, bases like potassium phosphate, solvents such as tetrahydrofuran (THF).

Major Products Formed

    Substitution: Amino or thiol derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrofuran derivatives.

    Coupling: Biaryl derivatives.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)furan-2-carboxamide is unique due to the combination of its bromine, thiophene, cyclopentyl, and furan-2-carboxamide moieties. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-N-(1-thiophen-2-ylcyclopentyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c15-12-6-5-10(18-12)13(17)16-14(7-1-2-8-14)11-4-3-9-19-11/h3-6,9H,1-2,7-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNPRPQJOGCYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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